5-Chloropyridine-2-sulfonamide

Medicinal Chemistry CNS Penetration Physicochemical Property Optimization

Ideal CNS-penetrant building block with favorable logD (0.67) and high aqueous solubility (67,110 mg/L), reducing phospholipidosis risk. The 2-sulfonamide-5-chloro substitution ensures distinct H-bonding and balanced polarity/permeability. Absence of aniline alert mitigates idiosyncratic toxicity, enabling safer in vivo PK studies. ≥95% purity, perfect for kinase/GPCR SAR and rapid diversification via alkylation, acylation, or cross-coupling.

Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62 g/mol
CAS No. 19506-41-3
Cat. No. B098301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyridine-2-sulfonamide
CAS19506-41-3
Synonyms2-Pyridinesulfonamide,5-chloro-(8CI,9CI)
Molecular FormulaC5H5ClN2O2S
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)S(=O)(=O)N
InChIInChI=1S/C5H5ClN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10)
InChIKeyWGGLFVLYPJOVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyridine-2-sulfonamide CAS 19506-41-3: A Strategic Pyridine-Sulfonamide Scaffold for Medicinal Chemistry and Chemical Biology Procurement


5-Chloropyridine-2-sulfonamide (CAS 19506-41-3) is a heterocyclic sulfonamide building block with a molecular weight of 192.62 g/mol and a predicted logP of 0.01 . The compound features a 5-chloro substitution on a pyridine ring with a 2-sulfonamide group, making it a versatile scaffold in medicinal chemistry programs targeting diverse biological pathways [1]. Its core structure provides synthetic handles for further derivatization, while the sulfonamide moiety imparts key physicochemical properties suitable for early-stage drug discovery [2]. The compound is commercially available in research-grade purity (≥95%), positioning it as an accessible starting material for structure-activity relationship (SAR) studies and lead optimization campaigns .

Why 5-Chloropyridine-2-sulfonamide Cannot Be Trivially Substituted with Other Pyridine Sulfonamide Isomers in Structure-Activity Relationship Studies


The precise positioning of the chloro and sulfonamide substituents on the pyridine ring governs electronic distribution, hydrogen-bonding capacity, and steric profile, all of which critically influence target binding and physicochemical properties . Even minor positional isomerism, such as shifting the sulfonamide group from the 2-position to the 3-position or the chloro substituent to a different site, can lead to substantial differences in logD, aqueous solubility, and off-target liability profiles [1]. The 2-sulfonamide-5-chloro substitution pattern of this compound yields a distinct hydrogen-bond donor/acceptor network and a predicted logP of 0.01 that balances polarity with permeability . In-class substitution without rigorous empirical validation therefore risks a significant loss of target engagement, altered pharmacokinetic behavior, or unexpected cytotoxicity [2].

Quantitative Differentiation of 5-Chloropyridine-2-sulfonamide: Evidence-Based Comparator Analysis for Procurement Decisions


Lipophilicity Control: 5-Chloropyridine-2-sulfonamide Offers a Distinct logD Profile for CNS Drug Discovery

The compound exhibits a predicted logD at pH 7.4 of 0.67, a value that positions it within the optimal range for central nervous system (CNS) drug-likeness (typically 1-3) . This is in contrast to more lipophilic pyridine sulfonamide derivatives that can exceed logD 3.0, potentially increasing the risk of phospholipidosis and off-target binding. The controlled lipophilicity stems from the polar sulfonamide group combined with the moderately electron-withdrawing chloro substituent, providing a unique balance not achievable with unsubstituted or more heavily substituted analogs .

Medicinal Chemistry CNS Penetration Physicochemical Property Optimization

Aqueous Solubility Advantage: 5-Chloropyridine-2-sulfonamide Demonstrates Superior Solubility Over Heavily Substituted Analogs

Based on its polar surface area (PSA) of 81 Ų and a low logP of 0.01, the compound is predicted to have high aqueous solubility, with an estimated value of 67,110 mg/L at 25 °C . This is significantly higher than that of more complex pyridine sulfonamide derivatives bearing additional hydrophobic substituents, which often exhibit sub-mg/mL solubility. The high solubility facilitates in vitro assay preparation and reduces the need for organic co-solvents like DMSO, which can confound cellular assay results [1].

Preclinical Formulation Biopharmaceutics Solubility Enhancement

Scaffold Versatility: 5-Chloropyridine-2-sulfonamide Demonstrates Broad Utility as a Synthetic Intermediate for Diverse Biological Targets

While not a potent inhibitor in its own right, the compound serves as a key building block in the synthesis of advanced leads. For instance, pyridine-sulfonamide hybrids derived from this core scaffold have been reported as VEGFR-2 inhibitors and apoptosis inducers [1]. In contrast, other simple pyridine sulfonamide isomers (e.g., 3-pyridinesulfonamide) often lack the synthetic versatility of the 2-position. The 2-sulfonamide group provides a privileged vector for derivatization, enabling rapid exploration of chemical space [2]. This utility is further supported by its classification as a versatile small molecule scaffold by commercial suppliers .

Medicinal Chemistry Drug Discovery Scaffold Hopping

Predicted Metabolic Stability: 5-Chloropyridine-2-sulfonamide Lacks Liability Alerts Common in Other Sulfonamide Analogs

The compound does not contain structural alerts for metabolic instability, such as the aniline moiety found in sulfapyridine and other classical sulfonamides, which is prone to N-acetylation and subsequent toxicity [1]. Furthermore, its low logP (0.01) reduces the likelihood of extensive CYP450 metabolism compared to more lipophilic analogs . This contrasts with compounds like sulfapyridine (logP ~0.9), which exhibit higher metabolic liability and adverse event profiles [1].

Drug Metabolism Lead Optimization Toxicology

Recommended Procurement and Application Scenarios for 5-Chloropyridine-2-sulfonamide in Drug Discovery and Chemical Biology


Medicinal Chemistry Lead Optimization: CNS Penetration and Solubility Enhancement

Leverage the compound's favorable logD (0.67) and high predicted aqueous solubility (67,110 mg/L) to design CNS-penetrant lead series with reduced phospholipidosis risk and improved oral bioavailability . This scaffold is particularly well-suited for programs targeting GPCRs or kinases where balanced physicochemical properties are critical for achieving both potency and drug-like behavior [1].

Synthetic Chemistry and Chemical Biology: Scaffold for Diversity-Oriented Synthesis

Utilize the 2-sulfonamide group as a reactive handle for rapid diversification through alkylation, acylation, or palladium-catalyzed cross-coupling reactions. The resulting libraries can be screened against a wide range of biological targets, including kinases, proteases, and epigenetic regulators, to identify novel chemical probes or lead compounds [2].

Preclinical Formulation and Toxicology: Safe Starting Point for In Vivo Studies

The absence of the aniline structural alert, a known source of idiosyncratic toxicity in sulfonamide drugs, makes this compound a safer scaffold for early toxicology assessment and in vivo pharmacokinetic studies [3]. Its high solubility facilitates the preparation of intravenous and oral formulations without the need for complex solubilization strategies .

Academic Research and Core Facility Support: A Versatile Reagent for Hypothesis Testing

As a commercially available and well-characterized building block (purity ≥95%), it is an ideal reagent for academic labs and core facilities conducting preliminary SAR, mechanism-of-action studies, or developing novel bioconjugation strategies involving sulfonamide warheads .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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